Moxisylyte hydrochloride

概要

説明

Moxisylyte, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . It was developed by the Japanese company Fujirebio and the American company Iolab in the late 80s . According to the WHO, moxisylyte is approved since 1987 and in the same year, it acquired the denomination of orphan product by the FDA .

Molecular Structure Analysis

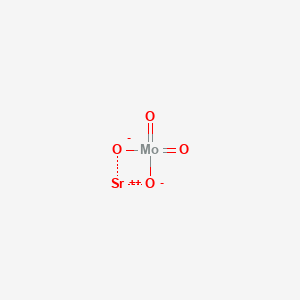

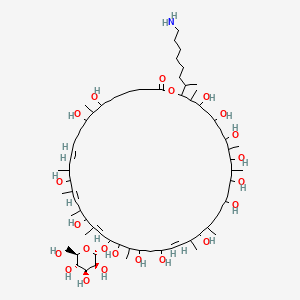

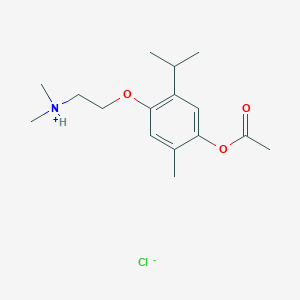

The molecular formula of Moxisylyte hydrochloride is C16H26ClNO3 . The average molecular weight is 315.84 . The structure of Moxisylyte hydrochloride includes a phenol group, an acetate group, and a dimethylaminoethoxy group .Physical And Chemical Properties Analysis

Moxisylyte hydrochloride is a powder with a molecular weight of 315.84 and a molecular formula of C16H26ClNO3 . It’s stable if stored as directed and should be protected from light and heat .科学的研究の応用

α1-Adrenergic Antagonist

Moxisylyte, also known as thymoxamine in the UK, is a specific and orally active α1-adrenergic antagonist . This means it can block the action of adrenaline and noradrenaline on α1-adrenergic receptors, which are found in various parts of the body including the smooth muscles of blood vessels. This can lead to dilation of blood vessels and is used in several therapeutic applications.

Treatment of Cerebral Infarction or Hemorrhage

According to the World Health Organization (WHO), moxisylyte is indicated for the symptomatic management of sequelae of cerebral infarction or hemorrhage . A cerebral infarction is a type of stroke that occurs when the flow of blood to the brain is blocked, often by a blood clot. Hemorrhage, on the other hand, involves bleeding in the brain. Moxisylyte can help manage the symptoms associated with these conditions.

Reversal of Phenylephrine-Induced Mydriasis

The FDA has classified moxisylyte for the reversal of phenylephrine-induced mydriasis in patients who have narrow anterior angles and are at risk of developing an acute attack of angle-closure glaucoma . Mydriasis refers to the dilation of the pupil, which can be induced by phenylephrine, a common decongestant and eye drop medication. In certain patients, this can increase the risk of angle-closure glaucoma, a serious eye condition. Moxisylyte can help reverse this dilation and reduce the risk.

Treatment of Impotence

Moxisylyte is also approved in France as the first drug for the treatment of impotence . Impotence, or erectile dysfunction, is a common condition characterized by the inability to achieve or maintain an erection sufficient for sexual activity. As an α1-adrenergic antagonist, moxisylyte can help relax the smooth muscles in the penis, improving blood flow and potentially helping with erection.

Improvement of Peripheral Blood Flow

Administration of moxisylyte has shown to improve peripheral flow in occlusive arterial disease with little effect on blood pressure . Occlusive arterial disease is a condition where the arteries that carry blood to the arms and legs become narrowed or blocked, often due to atherosclerosis. By improving blood flow, moxisylyte can help manage this condition.

Retinal Circulation Improvement

Moxisylyte hydrochloride selectively vasodilates cerebral vessels without reducing blood pressure . It has been investigated for its effect on retinal circulation in patients with diabetes mellitus . This suggests potential applications in managing diabetic retinopathy, a condition that can lead to vision loss in people with diabetes.

作用機序

Target of Action

Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound. These receptors play a crucial role in the regulation of various physiological processes, including vascular resistance and blood pressure.

Mode of Action

Moxisylyte hydrochloride acts as a vasodilator and works by competitively blocking the α1-adrenergic receptors . This action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity . By blocking these receptors, moxisylyte hydrochloride inhibits the vasoconstrictive action of catecholamines, leading to vasodilation.

Biochemical Pathways

Upon administration, moxisylyte hydrochloride is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active.

Pharmacokinetics

Moxisylyte hydrochloride is rapidly absorbed after oral administration . Its pharmacokinetic profile is linear in the dose range from 10 to 30 mg for the values of Cmax and AUC . After intravenous administration, the maximal plasma concentration was of 352.8 ng/ml with an AUC of 152.6 mcg h/L . In preclinical trials, the bioavailability was always presented in approximately 10% .

Safety and Hazards

特性

IUPAC Name |

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3.ClH/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6;/h9-11H,7-8H2,1-6H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWGSXZCDPTDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Moxisylyte hydrochloride | |

CAS RN |

964-52-3 | |

| Record name | Moxisylyte hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=964-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | moxisylyte hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Moxisylyte hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXISYLYTE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK2KZM9V6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?

A1: Moxisylyte hydrochloride acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.

Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for Moxisylyte hydrochloride?

A2: Due to its vasodilatory properties, Moxisylyte hydrochloride has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].

Q3: Have any studies investigated the potential for drug resistance or cross-resistance with Moxisylyte hydrochloride?

A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to Moxisylyte hydrochloride. Further research is needed to thoroughly understand these aspects of its long-term use.

Q4: What are the key areas where further research on Moxisylyte hydrochloride is warranted?

A4: Several areas require further investigation, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。